molecular formula C11H18S B12659631 1,3-Nonadien-1-ylthiirane CAS No. 94201-36-2

1,3-Nonadien-1-ylthiirane

Cat. No.: B12659631
CAS No.: 94201-36-2
M. Wt: 182.33 g/mol
InChI Key: BZDBQPPCPHHOCH-BLHCBFLLSA-N
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Description

1,3-Nonadien-1-ylthiirane is a heterocyclic organic compound with the molecular formula C₁₁H₁₈S. It is characterized by the presence of a thiirane ring, which is a three-membered ring containing one sulfur atom. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Nonadien-1-ylthiirane can be synthesized through several methods. One common approach involves the reaction of 1,3-nonadiene with sulfur-containing reagents under specific conditions. For example, the reaction of 1,3-nonadiene with sulfur dichloride (SCl₂) in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Nonadien-1-ylthiirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Nonadien-1-ylthiirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Nonadien-1-ylthiirane involves its interaction with molecular targets through its thiirane ring. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert specific effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a diene and a thiirane ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

94201-36-2

Molecular Formula

C11H18S

Molecular Weight

182.33 g/mol

IUPAC Name

2-[(1E,3E)-nona-1,3-dienyl]thiirane

InChI

InChI=1S/C11H18S/c1-2-3-4-5-6-7-8-9-11-10-12-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+

InChI Key

BZDBQPPCPHHOCH-BLHCBFLLSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C1CS1

Canonical SMILES

CCCCCC=CC=CC1CS1

Origin of Product

United States

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